molecular formula C23H36O2 B120247 (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester CAS No. 131775-86-5

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

Cat. No.: B120247
CAS No.: 131775-86-5
M. Wt: 344.5 g/mol
InChI Key: RKAKAVQIMCZXPE-AAQCHOMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heneicosapentaenoic Acid ethyl ester is a long-chain omega-3 fatty acid ester. It is a derivative of Heneicosapentaenoic Acid, which is a 21-carbon fatty acid with five double bonds. This compound is found in trace amounts in green algae and fish oils. It is structurally similar to eicosapentaenoic acid but has an additional carbon atom on the carboxyl end, positioning the first double bond at the Δ6 location .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heneicosapentaenoic Acid ethyl ester typically involves the esterification of Heneicosapentaenoic Acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of Heneicosapentaenoic Acid ethyl ester involves similar esterification processes but on a larger scale. The process may include additional steps such as solvent extraction and crystallization to enhance yield and purity. Advanced techniques like supercritical fluid extraction can also be employed to isolate the compound from natural sources like fish oils .

Chemical Reactions Analysis

Types of Reactions

Heneicosapentaenoic Acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heneicosapentaenoic Acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a standard in lipid research to study the behavior of long-chain fatty acids.

    Biology: Incorporated into cell membranes to study its effects on membrane fluidity and function.

    Medicine: Investigated for its potential anti-inflammatory and cardioprotective properties.

    Industry: Used in the formulation of dietary supplements and functional foods

Mechanism of Action

The mechanism of action of Heneicosapentaenoic Acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling. The compound can inhibit the synthesis of arachidonic acid from linoleic acid, thereby reducing the production of pro-inflammatory eicosanoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heneicosapentaenoic Acid ethyl ester is unique due to its 21-carbon chain length and the specific positioning of its double bonds. This structural uniqueness allows it to be incorporated into lipids and exert biological effects distinct from other omega-3 fatty acids like EPA and DHA. Its ability to inhibit arachidonic acid synthesis also sets it apart from other fatty acids .

Properties

IUPAC Name

ethyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAKAVQIMCZXPE-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476571
Record name (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131775-86-5
Record name Heneicosapentaenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENEICOSAPENTAENOIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB5NC79BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Reactant of Route 2
Reactant of Route 2
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Reactant of Route 3
Reactant of Route 3
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Reactant of Route 4
Reactant of Route 4
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Reactant of Route 5
Reactant of Route 5
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Reactant of Route 6
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.